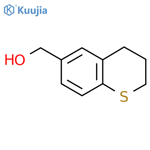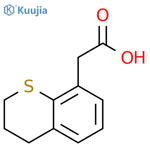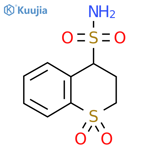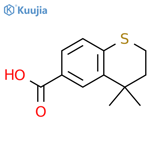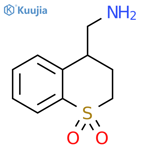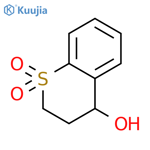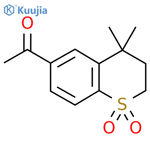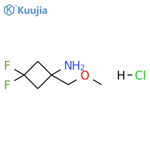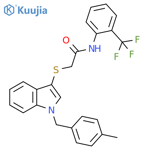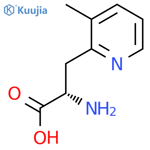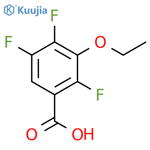Thiochromanes
Thiochromanes are a class of organic compounds characterized by the presence of a sulfur atom in the chromane ring system, which is a five-membered heterocyclic compound. These molecules typically consist of a benzene ring fused to a furan or thiophene ring through a common carbon atom, creating a unique structural motif. Thiochromanes exhibit diverse chemical properties and reactivities due to their sulfur-containing functional group, making them valuable in various applications.
Structurally, thiochromanes can vary significantly depending on the substitution patterns around the rings. Common derivatives include monosubstituted, disubstituted, or polysubstituted thiochromanes, with substituents ranging from simple alkyl groups to more complex functional groups such as alcohols, ethers, or halides. Due to their unique electronic properties and potential biological activities, thiochromanes are of interest in pharmaceuticals, agrochemicals, and materials science.
In the field of chemistry, thiochromanes have been explored for their ability to act as ligands in coordination chemistry, serve as intermediates in synthesis, or function as drug candidates due to their structural flexibility and functional diversity.

関連文献
-
Beibei Wang,Huaixi Chen,Wuqian Guo,Yi Liu,Shiguo Han,Lina Hua,Liwei Tang,Junhua Luo J. Mater. Chem. C, 2021,9, 17349-17356
-
Weiqun Li,Ke Cao,Hongtao Wang,Jiabin Liu,Limin Zhou,Haimin Yao Nanoscale, 2016,8, 5254-5259
-
Wenna Zhang,Yingxu Wei,Xinqiang Wu,Shutao Xu,Zhongmin Liu Chem. Commun., 2020,56, 8063-8066
-
Dehua Zhou,Kongjun Zhu,Qingliu Wu,Yifeng Wang,Guoan Tai Nanoscale, 2016,8, 1975-1985
-
Kang Min Ok,Eun Ok Chi,P. Shiv Halasyamani Chem. Soc. Rev., 2006,35, 710-717
推奨される供給者
-
Tiancheng Chemical (Jiangsu) Co., LtdFactory Trade Brand reagents会社の性質: Private enterprises
おすすめ商品
